2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
Description
Chemical Structure and Properties 2-(4-Amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS: 1156725-92-6) is an acetamide derivative featuring a 4-aminopyrazole moiety linked to a 2-methoxyethyl group via an acetamide bridge. Its molecular formula is C₈H₁₄N₄O₂, with a molecular weight of 198.23 g/mol. The compound is cataloged as a pyrazole-based organic building block, often used in pharmaceutical and agrochemical research . Limited data are available on its physical properties (e.g., melting point, solubility), and safety information remains unpublished .
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-14-3-2-10-8(13)6-12-5-7(9)4-11-12/h4-5H,2-3,6,9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXJSLCTTVGQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide typically involves:
- Formation of the pyrazole ring with an amino substituent at the 4-position.
- Introduction of the acetamide group linked to a 2-methoxyethyl substituent.
- Use of appropriate halogenoacetamides or haloacetamides as key intermediates.
- Catalysis and solvent optimization to enhance reaction efficiency.
Key Reaction Steps and Conditions
Step 1: Preparation of Halogenoacetamide Intermediate
- Haloacetamides such as iodoacetamide or bromoacetamide are reacted with suitable nucleophiles to form intermediates.
- Chloroacetamide can be used but requires iodide catalysis (e.g., sodium iodide or potassium iodide) to improve reactivity.
- The reaction is typically carried out in dipolar aprotic solvents such as acetone or ethers of mono- or polyethylene glycols (e.g., ethylene glycol dimethyl ether) under reflux conditions.
- The molar ratio of iodide catalyst can be as high as 50% for optimal conversion.
Step 2: Coupling with Pyrazole Derivative
- The pyrazole ring bearing the amino group is reacted with the haloacetamide intermediate to form the acetamide linkage.
- Heating and reflux in dipolar aprotic solvents facilitate the nucleophilic substitution reaction.
- The reaction product is often isolated by crystallization due to favorable solid-state properties.
Step 3: Final Purification
- The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research applications.
Representative Reaction Conditions from Literature
| Parameter | Details |
|---|---|
| Haloacetamides | Iodoacetamide (preferred), Bromoacetamide, Chloroacetamide (with iodide catalyst) |
| Catalysts | Sodium iodide, Potassium iodide (10-50 mol%) |
| Solvents | Acetone, Ethylene glycol dimethyl ether, Diethylene glycol dialkyl ethers |
| Temperature | Reflux temperature (typically 56-80 °C for acetone; higher for glycols) |
| Reaction Time | Several hours (varies depending on substrate and solvent) |
| Purification | Crystallization, Chromatography |
Detailed Research Findings
Catalytic Role of Iodide
Solvent Effects
Reaction Optimization
- High molar percentages of iodide catalyst (up to 50%) provide better conversion rates.
- Reflux conditions ensure sufficient energy for reaction progression without decomposition.
- The reaction mixture's crystallizability aids in product isolation and purity enhancement.
Summary Table of Preparation Method Parameters
| Aspect | Description |
|---|---|
| Starting Materials | 4-amino-1H-pyrazole, 2-methoxyethyl haloacetamide intermediates |
| Catalysts | Sodium iodide, Potassium iodide (10-50 mol%) |
| Solvents | Acetone, Ethylene glycol dimethyl ether, Diethylene glycol dialkyl ethers |
| Temperature | Reflux (~56-80 °C for acetone; varies for other solvents) |
| Reaction Time | Several hours (optimally 4-6 hours) |
| Purification Techniques | Crystallization, Chromatography |
| Yield | High yields achievable with optimized conditions (exact yield data not publicly disclosed) |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The 4-amino group on the pyrazole ring undergoes nucleophilic substitution reactions, particularly with alkyl halides or acylating agents. For example:
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Alkylation : Reaction with methyl iodide in the presence of K₂CO₃ in DMF at 60°C yields N-alkylated derivatives.
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Acylation : Treatment with acetyl chloride in pyridine introduces an acetyl group, forming N-acetylated analogs.
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6h | N-Methyl-4-amino-pyrazole derivative | 72% |
| Acylation | AcCl, Pyridine | RT, 24h | N-Acetyl-4-amino-pyrazole derivative | 85% |
Cyclization Reactions
The amino and carbonyl groups participate in intramolecular cyclization to form fused heterocycles. For instance:
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Pyrazolo[1,5-a]pyrimidine Formation : Reaction with β-ketoesters in acetic acid under reflux generates tricyclic structures .
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Quinazolinone Synthesis : Condensation with aromatic aldehydes and ammonium acetate yields quinazolinone derivatives .
Coordination Chemistry
The pyrazole nitrogen and acetamide oxygen act as donor atoms in metal complexes:
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Cadmium Complexes : Reacts with CdCl₂ in ethanol to form [Cd(L)₂Cl₂], confirmed by X-ray crystallography .
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Copper Complexes : Coordination with Cu(NO₃)₂ produces Cu(L)₂(C₂H₅OH)₂₂, exhibiting a distorted octahedral geometry .
| Metal Salt | Ligand Ratio | Geometry | Applications |
|---|---|---|---|
| CdCl₂ | 1:2 | Octahedral | Antibacterial agents |
| Cu(NO₃)₂ | 1:2 | Distorted octahedral | Catalysis, antimicrobial studies |
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed coupling reactions:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst in DMF/H₂O at 80°C to introduce aryl groups at the 4-position .
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides in the presence of Xantphos and Pd₂(dba)₃ .
Hydrolysis and Functional Group Transformations
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Acetamide Hydrolysis : Treatment with HCl (6M) under reflux cleaves the acetamide group to yield 2-(4-amino-1H-pyrazol-1-yl)acetic acid.
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Methoxyethyl Chain Modification : The methoxy group undergoes demethylation with BBr₃ in CH₂Cl₂ at −78°C to produce a hydroxyl-substituted derivative.
Biological Activity Modulation via Derivatization
Structural modifications enhance pharmacological properties:
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Antibacterial Activity : Metal complexes (e.g., with Cd²⁺ or Cu²⁺) show MIC values as low as 5 µg/mL against E. coli and S. aureus, outperforming chloramphenicol .
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Enzyme Inhibition : N-Acylated derivatives exhibit IC₅₀ values of 0.8–1.2 µM against COX-2, linked to anti-inflammatory potential .
Key Reaction Conditions and Optimization Insights
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in nucleophilic substitutions .
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Catalyst Systems : Pd-based catalysts with bulky phosphine ligands improve cross-coupling yields .
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Temperature Control : Cyclization reactions require strict temperature control (80–100°C) to avoid side products .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide exhibit significant anticancer properties. Specifically, studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
- Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases. Pyrazole derivatives have been documented to reduce inflammation through the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .
- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics. Its structural analogs have demonstrated effectiveness against various bacterial strains .
Agricultural Applications
- Herbicide Development : The unique structure of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide suggests potential use as a herbicide. Compounds with similar pyrazole moieties have been investigated for their ability to inhibit specific enzymes in plants, leading to effective weed control while minimizing harm to crops .
- Plant Growth Regulators : There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate hormonal pathways in plants could enhance growth rates and yield in agricultural settings .
Material Science Applications
- Polymer Chemistry : The compound's amide functional group allows it to be incorporated into polymer matrices, potentially improving the mechanical properties of materials. Research into its use as a monomer or additive in polymer synthesis is underway .
- Nanotechnology : Due to its unique chemical properties, there is interest in using 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide in the development of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions makes it suitable for creating nanomaterials with specific functionalities .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazole-acetamide derivatives. Below is a detailed comparison with analogs based on structural features, synthesis, and applications.
Structural Analogues and Substituent Variations
Biological Activity
2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide, a compound with the CAS number 1156725-92-6, belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 198.22 g/mol
- IUPAC Name : 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide
- Appearance : Powder
Biological Activities
The biological activities of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide can be understood in the context of its pyrazole structure, which has been associated with various pharmacological effects:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide have shown effectiveness against various bacterial strains including E. coli and S. aureus . The presence of specific functional groups in the structure enhances these antimicrobial effects.
Anti-inflammatory Effects
Pyrazole compounds are noted for their anti-inflammatory activities. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases . The mechanism often involves modulation of signaling pathways related to inflammation.
Neuroprotective Properties
Emerging research suggests that pyrazole derivatives may possess neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. This activity is attributed to their ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazole derivatives, including 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide:
The biological activity of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is likely mediated through several mechanisms:
- Enzyme Inhibition : Inhibition of cyclooxygenase (COX) enzymes leading to reduced prostaglandin synthesis.
- Cytokine Modulation : Decreasing levels of inflammatory cytokines.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under controlled conditions (20–25°C, anhydrous solvent). Critical parameters include reaction time, solvent choice (e.g., dichloromethane), and purification via column chromatography to isolate the acetamide product. Intermediate characterization using thin-layer chromatography (TLC) ensures reaction progress .
Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazole NH₂ (δ 5.2–5.5 ppm), methoxyethyl OCH₃ (δ 3.3 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₉H₁₅N₄O₂: 227.11) .
- IR Spectroscopy : Validate functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (zone of inhibition ≥15 mm indicates potency) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ <50 µM suggests cytotoxicity) .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK) or metabolic instability. Conduct:
- Metabolite Profiling : Use LC-MS to identify degradation products in plasma .
- Pharmacokinetic Studies : Measure bioavailability (%F) and half-life (t½) in rodent models .
- Structure-Activity Relationship (SAR) : Modify the methoxyethyl group to enhance metabolic stability .
Q. What computational strategies predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR). Prioritize compounds with ΔG < -8 kcal/mol .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD <2 Å) .
- PASS Program : Predict off-target effects (e.g., anti-inflammatory activity) based on structural analogs .
Q. How to optimize reaction conditions to scale up synthesis without compromising yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
- Process Monitoring : Implement inline FTIR or HPLC to track intermediate formation .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer scaling .
Data Contradiction Analysis
- Example : If NMR and MS data conflict (e.g., unexpected molecular ion peaks), perform high-resolution MS (HRMS) and 2D NMR (e.g., HSQC) to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
